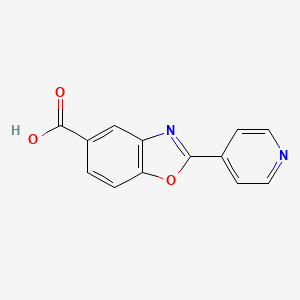
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and benzoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring. Subsequently, the pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
化学反応の分析
Types of Reactions
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-(4-pyridinyl)-1,3-benzoxazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(4-pyridinyl)-1,3-benzothiazole-5-carboxylic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring, which can influence its electronic properties and reactivity.
2-(4-pyridinyl)-1,3-benzimidazole-5-carboxylic acid: Contains a nitrogen atom in place of oxygen, affecting its hydrogen bonding and reactivity.
Uniqueness
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both the pyridine and benzoxazole rings, along with the carboxylic acid group. This combination of functional groups provides the compound with distinct chemical and physical properties, making it a versatile molecule for various applications.
特性
CAS番号 |
1018578-55-6 |
|---|---|
分子式 |
C13H8N2O3 |
分子量 |
240.21g/mol |
IUPAC名 |
2-pyridin-4-yl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)9-1-2-11-10(7-9)15-12(18-11)8-3-5-14-6-4-8/h1-7H,(H,16,17) |
InChIキー |
KXANPESVSHKFIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
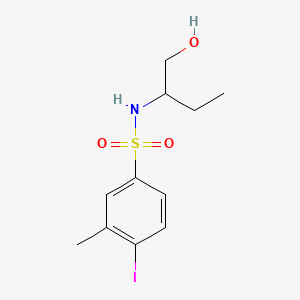
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
amine](/img/structure/B604263.png)
amine](/img/structure/B604266.png)
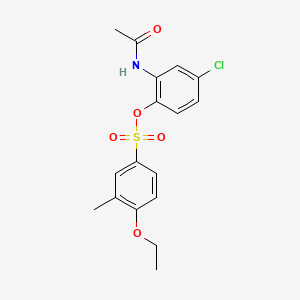

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)
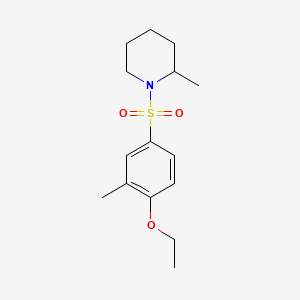
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
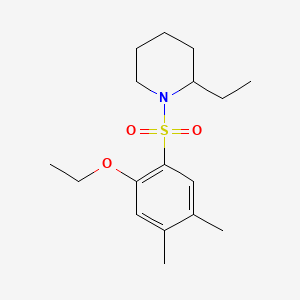

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
